4-Phenoxybutanohydrazide

Übersicht

Beschreibung

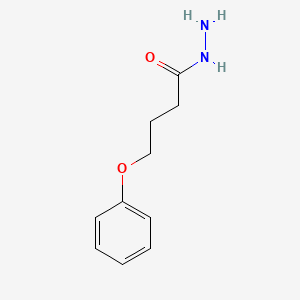

4-Phenoxybutanohydrazide is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol It is characterized by the presence of a phenoxy group attached to a butanohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybutanohydrazide typically involves the reaction of 4-phenoxybutanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide bond, resulting in the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenoxybutanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.

Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

4-Phenoxybutanohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

Wirkmechanismus

The mechanism of action of 4-Phenoxybutanohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Phenoxybutanoic acid: A precursor in the synthesis of 4-Phenoxybutanohydrazide.

Phenylhydrazine: Shares the hydrazine functional group and is used in similar synthetic applications.

Butanohydrazide: A simpler hydrazide compound used in various chemical reactions.

Uniqueness: this compound is unique due to its specific structural features, such as the phenoxy group and butanohydrazide moiety. These features confer distinct chemical reactivity and potential biological activities, making it valuable for diverse applications in research and industry .

Biologische Aktivität

4-Phenoxybutanohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, encompassing antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of phenoxybutanoic acid with hydrazine derivatives. The general structure can be represented as follows:

This compound features a phenoxy group attached to a butanohydrazide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit considerable antimicrobial activity against various bacterial strains. A systematic review highlighted that hydrazide–hydrazones possess a broad spectrum of bioactivity, including:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Inhibitory effects on several fungal pathogens.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 21 |

| Escherichia coli | 7.81 µg/mL | 18 |

| Candida albicans | 15.62 µg/mL | 16 |

The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms, demonstrating its potential as an antibacterial agent with comparable effectiveness to established antibiotics like ampicillin .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that derivatives of hydrazides can inhibit nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.

Case Study: Anti-inflammatory Effects

In an experimental model, compounds similar to this compound were tested for their ability to reduce inflammation in murine models. The study found that:

- Compound Efficacy : Compounds exhibited significant inhibition of iNOS activity compared to control groups.

- Mechanism : The anti-inflammatory action was attributed to the modulation of cytokine release and suppression of inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory processes.

- Reactive Metabolite Formation : Studies suggest that the metabolism of hydrazides can lead to the formation of reactive intermediates that exert biological effects .

- Binding Affinity : Molecular docking studies have indicated favorable binding interactions with bacterial enzymes, enhancing its antibacterial properties .

Eigenschaften

IUPAC Name |

4-phenoxybutanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGIEPYVGXOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.